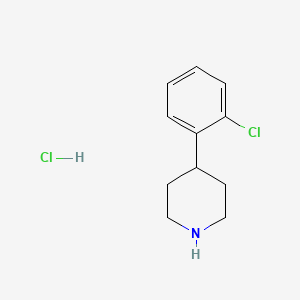

4-(2-Chlorophenyl)piperidine hydrochloride

Description

Significance of Piperidine (B6355638) Derivatives in Medicinal Chemistry and Life Sciences

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. researchgate.netnih.gov This structural motif is present in a vast number of pharmaceuticals and natural alkaloids. nih.govnih.gov Its prevalence stems from its ability to confer favorable pharmacokinetic and pharmacodynamic properties to a molecule, such as enhanced membrane permeability, metabolic stability, and specific binding interactions with biological targets. researchgate.net

Piperidine derivatives have demonstrated a wide array of pharmacological activities, making them crucial in drug discovery. researchgate.net They are integral to the development of drugs across numerous therapeutic areas, including:

Central Nervous System (CNS) Disorders: Used in antipsychotics, analgesics like meperidine, and treatments for Alzheimer's disease, such as Donepezil. ijnrd.org

Oncology: Found in anticancer agents like Doxorubicin. ijnrd.org

Infectious Diseases: Investigated for antiviral, antimalarial, antimicrobial, and antifungal properties. researchgate.net

Cardiovascular and Metabolic Diseases: Used in antihypertensive and anti-diabetic medications like Voglibose. ijnrd.org

Allergies: Form the core of antihistamines such as fexofenadine (B15129) and loratadine. ijnrd.org

The versatility and synthetic accessibility of the piperidine nucleus ensure its continued importance as a cornerstone in the design of novel therapeutic agents. researchgate.net

Historical Context of Research on Piperidine Ring Systems

The history of piperidine dates back to 1850, when it was first isolated by the Scottish chemist Thomas Anderson from piperine, the compound responsible for the pungency of black pepper. wikipedia.org This discovery unveiled a new class of heterocyclic compounds that would become immensely significant. Early research focused on understanding the structure and reactivity of piperidine and its naturally occurring derivatives, such as the toxic alkaloid coniine from poison hemlock and anabasine (B190304) from tree tobacco. wikipedia.org

Industrially, the production of piperidine was advanced through the hydrogenation of pyridine (B92270). wikipedia.orgnih.gov Throughout the 20th century, the synthetic utility of the piperidine ring was increasingly explored. Chemists developed numerous methods for its synthesis and functionalization, including hydrogenation of pyridine derivatives, alkene cyclization, and various multi-component reactions. nih.gov This foundational work paved the way for the incorporation of the piperidine scaffold into a multitude of synthetic drugs, cementing its role in modern pharmaceutical development.

Current Research Focus on 4-(2-Chlorophenyl)piperidine (B186160) Hydrochloride and Related Analogs

Current research on 4-(2-Chlorophenyl)piperidine hydrochloride and its analogs primarily revolves around their utility as intermediates in the synthesis of novel, biologically active compounds. The specific substitution pattern—a chlorine atom at the ortho position of the phenyl ring—influences the compound's stereochemistry and electronic properties, which can be exploited in drug design.

While extensive research on the final applications of this specific isomer is often proprietary or part of ongoing drug discovery programs, the focus remains on leveraging its structure. Research on closely related analogs, such as those with the chlorophenyl group at the 4-position, highlights the therapeutic potential of this structural class. For instance, 4-(4-chlorophenyl)piperidin-4-ol (B141385) derivatives have been synthesized and investigated for their analgesic and hypotensive activities. nih.govresearchgate.net Furthermore, derivatives of 4-aminopiperidine (B84694) are being explored as potent inhibitors of protein kinase B (Akt) for potential use in cancer therapy. nih.gov

The compound 4-(2-Chlorophenyl)piperidine itself serves as a key starting material. Its physicochemical properties are crucial for its role in synthetic chemistry.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H14ClN | guidechem.com |

| Molecular Weight | 195.692 g/mol | guidechem.com |

| Topological Polar Surface Area (TPSA) | 12 Ų | guidechem.com |

| Heavy Atom Count | 13 | guidechem.comambeed.com |

| Number of Rotatable Bonds | 1 | ambeed.com |

| Hydrogen Bond Acceptors | 1 | ambeed.com |

| Hydrogen Bond Donors | 1 | ambeed.com |

| pKa (Predicted) | 10.09 ± 0.10 | guidechem.com |

The study of such analogs provides a roadmap for how the this compound scaffold can be elaborated into more complex molecules targeting specific biological pathways. The primary research value of the title compound lies in its role as a versatile chemical building block for creating these next-generation therapeutic candidates. chemimpex.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(2-chlorophenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN.ClH/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALIJVUSWGOXBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620367 | |

| Record name | 4-(2-Chlorophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82211-92-5 | |

| Record name | 4-(2-Chlorophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

De Novo Synthesis of 4-(2-Chlorophenyl)piperidine (B186160) Hydrochloride

The construction of the 4-(2-chlorophenyl)piperidine core is achieved through several synthetic routes, each starting from distinct precursors and employing specific reaction conditions to build the heterocyclic framework.

Exploration of Precursor Compounds and Starting Materials

The synthesis of 4-arylpiperidines, including the 2-chloro substituted variant, typically begins with either a pre-formed piperidine (B6355638) ring or the construction of the ring from acyclic precursors. Common starting materials include:

4-Piperidones : N-protected 4-piperidones are widely used precursors. The nitrogen is often protected with groups like tert-butoxycarbonyl (Boc) or benzyl (B1604629) to prevent unwanted side reactions. Commercially available compounds such as 1-Boc-4-piperidone and 1-Benzyl-4-piperidone serve as key starting points. google.comacs.org

Aryl Organometallic Reagents : The introduction of the 2-chlorophenyl group is frequently accomplished using an organometallic reagent. The Grignard reagent, 2-chlorophenylmagnesium bromide, is a common choice for nucleophilic addition to a 4-piperidone (B1582916).

Pyridine (B92270) Derivatives : Some strategies involve the chemical reduction of corresponding pyridine precursors. dtic.mil

Acyclic Precursors : Ring formation can be achieved through methods like the Dieckmann condensation, which involves reacting a primary amine with two equivalents of an alkyl acrylate, followed by cyclization, hydrolysis, and decarboxylation to yield a 4-piperidone. dtic.mil Another approach uses the reaction of methylamine, formaldehyde, and σ-methylstyrene. google.com

Reaction Conditions and Optimized Synthetic Protocols

The specific pathway chosen dictates the reaction conditions. The most prevalent methods involve the reaction of an N-protected 4-piperidone with a 2-chlorophenyl organometallic species.

One common approach is the Grignard reaction , where 2-chlorophenylmagnesium bromide is added to an N-protected 4-piperidone. This is typically followed by a dehydration step and then reduction of the resulting double bond. The final step involves the removal of the protecting group and formation of the hydrochloride salt.

Another powerful method is the Negishi cross-coupling reaction . This involves coupling a 4-piperidylzinc iodide with an aryl halide. A general procedure for synthesizing 4-arylpiperidines via this method requires cocatalysis with both a palladium complex, such as Cl2Pd(dppf), and a copper(I) species. nih.gov

The Shapiro reaction offers an alternative route, starting from 1-benzyl-4-piperidone. This strategy involves converting the piperidone into a tosylhydrazone, which then fragments to create an alkenyllithium species. This intermediate is subsequently trapped and used in a palladium-catalyzed cross-coupling reaction to introduce the aryl group. acs.org Research indicates that these coupling reactions often proceed efficiently at ambient temperature, though higher temperatures (e.g., 50 °C) can improve yields for less reactive substrates. acs.org

After the core structure is synthesized, the hydrochloride salt is typically formed by treating the free base with hydrochloric acid in a suitable solvent like ethanol (B145695) or ether, followed by purification through crystallization. google.com

| Synthetic Route | Key Reagents & Catalysts | Typical Solvents | General Conditions | Reference |

|---|---|---|---|---|

| Grignard Reaction | 2-Chlorophenylmagnesium bromide, N-Boc-4-piperidone | Tetrahydrofuran (THF), Ether | Nucleophilic addition, followed by dehydration and reduction (e.g., Pd/C, H2) | |

| Negishi Coupling | 4-(N-Boc-piperidyl)zinc iodide, 1-bromo-2-chlorobenzene, Cl2Pd(dppf), Cu(I) salt | THF, Dimethylformamide (DMF) | Palladium/Copper co-catalyzed cross-coupling | nih.gov |

| Shapiro / Cross-Coupling | 1-Benzyl-4-piperidone, Tosylhydrazide, n-BuLi, Pd catalyst | THF, Toluene | Formation of alkenylsilane followed by Pd-catalyzed cross-coupling | acs.org |

| Pyridine Reduction | Substituted pyridine, Nickel catalyst or Sodium in ethanol | Ethanol | Catalytic hydrogenation at elevated temperature and pressure | dtic.mil |

Stereoselective Synthetic Approaches for Piperidine Scaffolds

Achieving stereocontrol in the synthesis of substituted piperidines is crucial for many applications. Several advanced methodologies have been developed to produce specific enantiomers or diastereomers.

Kinetic Resolution : This technique can be applied to resolve racemic mixtures. For example, the kinetic resolution of 2-aryl-4-methylenepiperidines has been achieved using a chiral base system composed of n-BuLi and the chiral ligand (−)-sparteine. This system selectively deprotonates one enantiomer, allowing for the separation and subsequent functionalization of the resolved starting material. acs.org

Chiral Auxiliaries : Chiral building blocks can guide the stereochemical outcome of a reaction. The use of N-sulfinyl-δ-amino-β-ketoesters, derived from enantiopure sulfinimines, serves as a versatile method for the asymmetric synthesis of piperidones, which are precursors to piperidines. mdma.ch

Catalytic Asymmetric Synthesis : Gold-catalyzed reactions have emerged as a novel approach. A one-pot synthesis of piperidin-4-ols can be achieved through a sequence involving a gold-catalyzed cyclization of an N-homopropargyl amide, followed by a chemoselective reduction and a spontaneous Ferrier rearrangement. This method demonstrates excellent diastereoselectivity in the ring-forming step. nih.gov

Substrate-Controlled Diastereoselective Reactions : The stereochemistry of a starting material can direct the formation of new stereocenters. For instance, a Pd-catalyzed [4 + 2] annulation strategy provides a route to highly functionalized piperidines. Subsequent chemoselective reduction of these products can proceed with high diastereoselectivity, controlled by the existing ring substituents. nih.gov

Derivatization Strategies for Structure Modification

Once the 4-(2-chlorophenyl)piperidine scaffold is obtained, it can be further modified at several positions to generate a library of related compounds. The most common modifications occur at the piperidine nitrogen and, less frequently, on the aromatic or heterocyclic rings.

N-Alkylation and N-Acylation Reactions

The secondary amine of the piperidine ring is a prime site for functionalization through N-alkylation and N-acylation.

N-Alkylation is typically accomplished by reacting the piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. researchgate.netgoogle.com The choice of base and solvent is critical to optimize the reaction and prevent the formation of undesired quaternary ammonium (B1175870) salts. Common conditions include using potassium carbonate (K2CO3) in a solvent like acetonitrile (B52724) or dimethylformamide (DMF). researchgate.net For more sensitive substrates, an organic base such as diisopropylethylamine (DIPEA) in an aprotic solvent like dichloromethane (B109758) (DCM) may be employed. echemi.com

N-Acylation involves the reaction of the piperidine with an acylating agent, such as an acyl chloride or an acid anhydride. orientjchem.org These reactions can be performed under catalyst-free conditions or in the presence of various acidic or basic catalysts. orientjchem.org A convenient method for the N-acylation of sulfonamides, a related transformation, uses carboxylic acid chlorides or anhydrides in dichloromethane or under solvent-free conditions. researchgate.net Specialized reagents like N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides have also been developed for the chemoselective acylation of amines in aqueous media. researchgate.net Alternatively, an N-acyl derivative can be synthesized and subsequently reduced to form an N-alkyl compound. google.com

| Transformation | Reagents | Base/Catalyst | Solvent | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl bromide or iodide | K2CO3, NaH, or DIPEA | Acetonitrile, DMF, or DCM | researchgate.netechemi.com |

| N-Acylation | Acyl chloride or anhydride | Often catalyst-free, or various acid/base catalysts | Dichloromethane (DCM) or solvent-free | orientjchem.orgresearchgate.net |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)3) | - | 1,2-Dichloroethane (DCE) | sciencemadness.org |

| Debenzylation/Boc-Protection | 1-Chloroethyl chloroformate, then Boc2O | - | Toluene, Methanol | acs.orggoogle.com |

Substitutions on the Phenyl and Piperidine Rings

Modification of the carbon framework of either the phenyl or piperidine ring is more complex than N-functionalization but offers a route to a wider array of structural analogs.

Substitutions on the Phenyl Ring : Direct modification of the 2-chlorophenyl ring post-synthesis, such as through nucleophilic aromatic substitution (SNAr), is challenging due to the relatively unactivated nature of the ring. While SNAr reactions are well-documented for highly activated aryl halides, they are less common on simple chlorophenyl systems. nih.gov Therefore, introducing different substituents on the phenyl ring is most often achieved by employing an appropriately substituted starting material during the de novo synthesis (e.g., using a 2-chloro-4-bromophenyl Grignard reagent instead of a 2-chlorophenyl Grignard).

Substitutions on the Piperidine Ring : The piperidine ring offers more opportunities for direct C-C or C-X bond formation. One notable method is the regioselective alkylation at the 3-position (alpha to the nitrogen). This can be achieved by first converting the piperidine to its corresponding enamide (Δ¹-piperideine), followed by deprotonation with a strong base like lithium diisopropylamide (LDA) to form an enamide anion, which is then trapped with an alkyl halide. odu.edu Furthermore, if the piperidine ring is constructed with existing functional groups, these can be manipulated. For example, a piperidine bearing an ester group can be chemoselectively reduced or hydrolyzed and decarboxylated to provide further derivatives. nih.gov

Formation of Complex Hybrid Structures Incorporating the Piperidine Moiety

The synthesis of complex hybrid molecules is a rational drug design strategy that involves covalently linking two or more distinct pharmacophoric units to create a single molecular entity. acs.org This approach aims to develop new chemical compounds with potentially improved affinity, selectivity, and efficacy, or a modulated pharmacokinetic profile. researchgate.net The 4-(2-chlorophenyl)piperidine scaffold is a valuable building block in the construction of such hybrids due to its presence in various biologically active compounds.

The creation of these hybrid structures often involves multi-component reactions or sequential coupling strategies. For instance, the piperidine nitrogen atom serves as a convenient handle for derivatization, allowing it to be linked to other heterocyclic systems or functional groups. One common approach is the Mannich reaction, a three-component condensation involving an amine (like a piperidine derivative), an aldehyde, and a compound containing an active hydrogen. researchgate.net

Another strategy involves the use of coupling reagents to form amide or other linkages. For example, piperic acid has been reacted with N,N'-carbonyldiimidazole (CDI) to form an activated intermediate, which is then coupled with various amidoximes to produce a series of piperine-carboximidamide hybrids. nih.gov This modular approach allows for the generation of a library of hybrid compounds by varying the constituent pharmacophores. news-medical.net

Furthermore, the core piperidine ring can be modified through conformational constraint by introducing bridged structures. This has been explored by creating derivatives like 2-azanorbornanes, nortropanes, and isoquinuclidines to probe the steric and conformational requirements of biological targets. nih.gov These rigidified analogues represent a specific class of complex hybrid structures where the piperidine moiety is integrated into a polycyclic system. nih.gov The synthesis of these bridged systems can be complex, often requiring multi-step sequences starting from precursors like 2-azabicyclo[2.2.1]hept-5-en-3-one. nih.gov

Table 1: Examples of Synthetic Strategies for Hybrid Piperidine Structures

| Hybrid Structure Type | Synthetic Strategy | Key Features | Reference |

| Piperazine-Triazole Hybrids | Multi-step synthesis involving hydrazide formation, cyclization to oxadiazole, and subsequent Mannich reaction. | Combines piperazine (B1678402) and triazole pharmacophores. Reactions can be optimized using microwave irradiation. | researchgate.net |

| Piperine-Carboximidamide Hybrids | Amide coupling using an activating agent (CDI) between piperic acid and various amidoximes. | Modular synthesis allowing for diverse derivatives. Final products obtained by filtration and crystallization. | nih.gov |

| Bridged Piperidine Analogues (e.g., 2-Azanorbornane) | Multi-stage synthesis including Suzuki coupling, ester hydrolysis, and stereospecific preparation of the bridged amine. | Introduces conformational rigidity to the piperidine ring. Allows for precise control of stereochemistry. | nih.gov |

| Quinoline-Carbohydrazide Hybrids | Pfitzinger reaction to form the quinoline (B57606) core, followed by conversion to acid hydrazide and coupling with other moieties. | Molecular hybridization of quinoline and other heterocyclic fragments. | acs.org |

Green Chemistry Principles in the Synthesis of Piperidine Derivatives

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. unibo.it The synthesis of piperidine derivatives, a cornerstone of many active pharmaceutical ingredients, is an area where these principles are being actively applied to develop more sustainable and efficient processes. unibo.itnih.gov

Key green chemistry strategies in piperidine synthesis include:

Use of Environmentally Benign Solvents: A major focus is replacing hazardous organic solvents with greener alternatives. Water is an ideal green solvent, and its use has been demonstrated in the one-pot, three-component condensation of 4-hydroxycoumarin, piperidine, and glyoxalic acid, where water itself can catalyze the reaction through hydrogen bonding. ajchem-a.com

Catalyst-Free and Solvent-Free Reactions: To further reduce waste and energy consumption, reactions that proceed without a catalyst or solvent are highly desirable. An eco-friendly synthesis of thiophene-based Schiff bases containing a piperidine ring was achieved by simply mixing the reactants, resulting in high yields in a short time. acgpubs.org

One-Pot Syntheses: Combining multiple reaction steps into a single pot, known as a one-pot synthesis or tandem reaction, significantly improves efficiency by reducing the need for intermediate purification steps, minimizing solvent use, and saving time and energy. nih.govajchem-a.com A one-pot conversion of furfural (B47365) to piperidine has been developed using a multifunctional surface single-atom alloy catalyst under mild conditions. nih.gov

Development of Novel Catalytic Systems: When catalysts are necessary, the focus is on developing highly efficient, selective, and recyclable catalysts. A novel method combines biocatalytic carbon-hydrogen oxidation with nickel electrocatalysis for radical cross-coupling. news-medical.net This approach avoids the use of expensive and toxic heavy metals like palladium and simplifies synthetic pathways. news-medical.net Similarly, heterogeneous cobalt catalysts on titanium nanoparticles have been used for the hydrogenation of pyridine derivatives to piperidines in water. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Multi-component reactions are inherently more atom-economical than multi-step linear syntheses. nih.gov

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Piperidine Derivatives

| Feature | Traditional Synthesis | Green Synthesis | Example of Green Approach | Reference |

| Solvent | Often uses hazardous or volatile organic solvents (e.g., DMF, CH2Cl2). | Prefers water, supercritical fluids, or solvent-free conditions. | Three-component condensation in water under reflux. | ajchem-a.com |

| Catalyst | May use stoichiometric, toxic, or precious metal catalysts (e.g., Palladium). | Employs non-toxic, recyclable, or biocatalytic systems; aims for catalyst-free reactions. | Use of a recyclable Ru1CoNP/HAP catalyst for furfural amination. | nih.gov |

| Process | Often involves multiple steps with isolation and purification of intermediates. | Favors one-pot, multi-component reactions to reduce steps and waste. | Glutamic acid-catalyzed Knoevenagel-intramolecular aza-Diels-Alder reaction. | nih.gov |

| Conditions | Frequently requires harsh conditions (high temperature and pressure). | Aims for mild reaction conditions (ambient temperature and pressure). | Synthesis of thiophene-based Schiff bases without added heat. | acgpubs.org |

| Efficiency | Can have lower overall yields and generate significant waste. | Strives for high atom economy, high yields, and minimal waste generation. | Biocatalytic C-H oxidation combined with nickel electrocatalysis. | news-medical.net |

Pharmacological Investigations and Biological Activities

Receptor Binding and Ligand-Target Interactions

The interaction of piperidine-based compounds with various neurotransmitter receptors is a subject of extensive research. The specific substitution patterns on the piperidine (B6355638) and associated phenyl rings dictate the affinity and selectivity for different receptor targets.

Histamine (B1213489) H₃ Receptor Modulatory Activity of Piperidine Derivatives

The piperidine moiety is a crucial structural feature for ligands targeting the histamine H₃ receptor (H₃R), a G-protein coupled receptor (GPCR) that modulates the release of several neurotransmitters, including histamine, acetylcholine, and dopamine (B1211576). Many piperidine derivatives have been developed as H₃R antagonists or inverse agonists, which can enhance cognitive function and wakefulness by increasing histamine levels in the brain.

A prominent example is Pitolisant (BF2.649), chemically known as 1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine, which acts as a potent and selective nonimidazole inverse agonist at the human H₃ receptor. In functional assays, Pitolisant demonstrated an EC₅₀ value of 1.5 nM as an inverse agonist and a Kᵢ value of 0.16 nM as a competitive antagonist. Studies have established that the piperidine ring is a key element for dual activity at both H₃ and sigma-1 (σ₁) receptors in certain series of compounds. For instance, replacing a piperazine (B1678402) ring with a piperidine ring can dramatically increase affinity for the σ₁ receptor while maintaining high affinity for the H₃ receptor.

| Compound | Receptor | Activity | Kᵢ (nM) | EC₅₀ (nM) |

| Pitolisant (BF2.649) | hH₃R | Competitive Antagonist | 0.16 | - |

| Pitolisant (BF2.649) | hH₃R | Inverse Agonist | - | 1.5 |

| Compound 5 (piperidine derivative) | hH₃R | Antagonist | 7.70 | - |

| Compound 4 (piperazine analogue) | hH₃R | Antagonist | 3.17 | - |

| Data sourced from multiple studies investigating histamine H₃ receptor ligands. |

Dopamine D₂ and D₃ Receptor Affinity Studies

The piperidine scaffold is integral to the development of ligands for dopamine receptors, which are implicated in motor control, motivation, and cognition. The D₂-like family of receptors includes the D₂, D₃, and D₄ subtypes. While much research has focused on developing selective D₄ receptor antagonists, these studies often report the binding affinities for D₂ and D₃ receptors to establish selectivity.

For example, in a series of 3- or 4-benzyloxypiperidine derivatives developed as D₄ receptor antagonists, all 3-O-benzyl derivatives showed high selectivity against other dopamine receptors, including D₂ and D₃. Similarly, another study on piperidine-based ligands provided affinity constants (pKᵢ) for human cloned D₂, D₃, and D₄ receptors, highlighting how structural modifications influence selectivity. The high homology among D₂-like receptors makes achieving subtype selectivity a significant challenge.

| Compound | Target Receptor | D₂R (pKᵢ) | D₃R (pKᵢ) | D₄R (pKᵢ) |

| Compound 8 | D₄R | 6.20 | 6.75 | 8.84 |

| Compound 12 | D₄R | 5.89 | 6.47 | 8.24 |

| Compound 16 | D₄R | 6.36 | 6.70 | 8.79 |

| Data from a study on novel piperidine-based D₄R antagonists, showing selectivity over D₂R and D₃R. |

Serotonin (B10506) 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂c Receptor Interactions

Piperidine and its derivatives are key components in ligands designed to interact with serotonin (5-HT) receptors, which are crucial targets for treating psychiatric disorders. The 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂c receptors are particularly important.

Research into picolinamide (B142947) derivatives linked to a piperazine moiety demonstrated that specific substitutions can lead to high affinity and selectivity for these serotonin receptors. For example, one derivative, 3o , was found to be a highly affine and selective ligand for the 5-HT₁ₐ receptor with a Kᵢ of 0.046 nM. Another compound, 3b , showed subnanomolar affinity for the 5-HT₂ₐ receptor (Kᵢ = 0.0224 nM), while compound 3s had a high affinity for the 5-HT₂c receptor (Kᵢ = 0.8 nM). Furthermore, methylphenidate, a well-known piperidine derivative, has shown binding affinity for 5-HT₁ₐ receptors. The development of ligands that can modulate multiple targets, such as being both a serotonin reuptake inhibitor and a 5-HT₁ₐ/5-HT₇ ligand, is an active area of research involving piperidine structures.

| Compound | 5-HT₁ₐ Kᵢ (nM) | 5-HT₂ₐ Kᵢ (nM) | 5-HT₂c Kᵢ (nM) |

| Compound 3o | 0.046 | >1000 | >1000 |

| Compound 3b | 435 | 0.0224 | 109 |

| Compound 3s | 24 | 114 | 0.8 |

| Affinity data for selected picolinamide derivatives at human serotonin receptors. |

Cannabinoid CB₁ Receptor Antagonism and Inverse Agonism

The piperidine ring is a feature in several antagonists and inverse agonists of the cannabinoid CB₁ receptor. CB₁ receptor antagonists have been investigated for treating obesity and related metabolic disorders. Rimonabant, a well-studied CB₁ inverse agonist, contains a piperidino group attached to a pyrazole (B372694) core and also features a 4-chlorophenyl substituent.

Inverse agonism at the CB₁ receptor has been demonstrated to augment intestinal transit and enhance electrically evoked muscle contractions in preclinical models. The general pharmacophore for this class of compounds often includes a cyclic core, two aromatic units, and a lipophilic cyclic moiety, which can be a piperidine ring. While effective, first-generation CB₁ inverse agonists were associated with psychiatric side effects, leading to research into neutral antagonists and peripherally restricted ligands to avoid these issues.

Opioid Receptor (Kappa and Mu) Agonism and Related Effects

The piperidine scaffold is a foundational element in the structure of many opioid analgesics, including morphine and fentanyl. google.com Consequently, the synthesis of novel piperidine derivatives is a major focus in the search for new pain therapeutics. Most opioid analgesics target the μ-opioid (MOR) and δ-opioid (DOR) receptors. google.com

Studies have explored new 4-amino methyl piperidine derivatives for their analgesic potential, with some compounds showing significant activity that was reversible by the opioid antagonist naloxone, suggesting interaction with the μ-opioid receptor. Other research has investigated the properties of agonists that preferentially act on kappa (KOR) and mu opioid receptors, finding that activation of kappa receptors tends to produce aversive effects, while mu receptor activation produces appetitive, reinforcing effects in conditioning studies. There is also interest in developing compounds with dual activity at both sigma and mu-opioid receptors, with piperidine compounds being explored for this purpose.

GABA Receptor Enhancement and Neurotransmission Modulation

The piperidine ring is found in compounds that can modulate the activity of γ-aminobutyric acid (GABA) type A (GABAₐ) receptors, the primary inhibitory neurotransmitter receptors in the mammalian brain. Modulation of these receptors can lead to anxiolytic, sedative, and anticonvulsant effects.

Piperine (1-piperoylpiperidine), the pungent compound in black pepper, has been shown to be a positive allosteric modulator of GABAₐ receptors. It acts with similar potency across various GABAₐ receptor subtypes, with EC₅₀ values in the micromolar range. Studies indicated that piperine's modulatory effect does not require the γ₂ₛ-subunit, suggesting a binding site involving only the α and β subunits. The efficacy of modulation was found to be dependent on the specific α and β subunits present in the receptor complex. These findings suggest that the piperidine scaffold can serve as a basis for developing novel GABAₐ receptor modulators.

| GABAₐ Receptor Subtype | EC₅₀ (μM) of Piperine | Maximal IGABA Potentiation (%) |

| α₁β₂ | - | 271 ± 36 |

| α₂β₂ | 42.8 ± 17.6 | 248 ± 48 |

| α₃β₂ | 59.6 ± 12.3 | 375 ± 51 |

| α₅β₂ | - | 136 ± 22 |

| α₁β₁ | - | 171 ± 22 |

| α₁β₃ | - | 332 ± 64 |

| Data from a study on the modulation of different GABAₐ receptor subtypes by Piperine. |

Neurokinin-1 (NK1) Receptor Antagonist Properties

There is no direct scientific evidence to characterize 4-(2-Chlorophenyl)piperidine (B186160) hydrochloride as a Neurokinin-1 (NK1) receptor antagonist. The development of NK1 receptor antagonists often involves complex chemical structures. For instance, research into potent NK1 antagonists has described the synthesis and activity of complex 1-acyl-3-(3,4-dichlorophenyl)-3-[2-(spiro-substituted piperidin-1'-yl)ethyl]piperidines, which showed inhibitory concentrations (IC50) in the nanomolar range. nih.gov These studies focus on the final, highly substituted products rather than their simpler precursors.

NMDA Receptor Interactions

Specific data on the interaction between 4-(2-Chlorophenyl)piperidine hydrochloride and the N-methyl-D-aspartate (NMDA) receptor are not available in the current body of literature. The class of piperidine derivatives does include compounds with NMDA receptor antagonistic activity. google.com For example, certain 4-benzyl-piperidine derivatives have been identified as potent and selective antagonists of the NR1A/2B subtype of the NMDA receptor. nih.gov Similarly, incorporating a piperidine ring into other structures has been a strategy to develop potent NMDA antagonists. nih.gov However, these findings are specific to the complex derivatives synthesized and not the 4-(2-Chlorophenyl)piperidine intermediate.

In Vitro Pharmacological Efficacy Assessment

Cellular Mechanism of Action Investigations

No studies detailing the specific cellular mechanism of action for this compound could be identified. Research on other, more complex 4-arylpiperidine derivatives shows a wide range of mechanisms, from mu-opioid receptor agonism to serotonin reuptake inhibition, underscoring that activity is dependent on the final molecular structure.

Studies on Receptor Occupancy and Functional Assays

There are no published studies providing data on receptor occupancy or the results of specific functional assays for this compound. Such investigations are typically conducted on compounds identified as having potent, specific biological activity. A study on related 4-(4′-chlorophenyl)-4-hydroxypiperidine derivatives noted that the parent compound had negligible analgesic activity, which was only induced after further substitution at the piperidine nitrogen. researchgate.net This suggests that the precursor itself is likely inactive and therefore not a candidate for such detailed assays.

Antimicrobial Efficacy Against Bacterial and Fungal Strains

There is no specific data evaluating the antimicrobial, antibacterial, or antifungal efficacy of this compound. While the piperidine nucleus is a common feature in molecules designed for antimicrobial activity, the simple arylpiperidine structure of this compound has not been identified as a potent antimicrobial agent in its own right. biomedpharmajournal.orgnih.gov Studies in this area have focused on more complex derivatives, such as N-substituted piperidines combined with other heterocyclic rings like 1,3,5-triazine (B166579) or 1,3,4-oxadiazole, to achieve significant antimicrobial effects. researchgate.netscielo.br

In Vivo Pharmacological Activity Profiling

Comprehensive searches of scientific literature and pharmacological databases did not yield specific in vivo studies for this compound that would allow for a detailed profiling of its activities within the requested categories. The piperidine ring and its derivatives are common scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities. pjps.pkmdpi.com However, specific data for the 2-chloro substituted phenylpiperidine hydrochloride is not extensively documented in publicly available research.

Central Nervous System Activity and Behavioral Models

There is a lack of specific studies on this compound in established behavioral models to definitively characterize its central nervous system (CNS) effects. While many piperidine derivatives are recognized for their CNS activity, including potential antipsychotic or antidepressant effects, no dedicated in vivo behavioral studies for this particular compound were identified. pjps.pk

Evaluation of Analgesic Properties

No specific in vivo studies evaluating the analgesic properties of this compound were found. Research has been conducted on related analogues, such as derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine, which have shown analgesic activity in animal models like the tail-flick test. nih.govresearchgate.netresearchgate.net These studies suggest that the chlorophenylpiperidine scaffold can be a basis for developing analgesic compounds, often through interaction with opioid receptors. tandfonline.com However, direct evidence for the analgesic efficacy of this compound itself is not present in the available literature.

Antipsychotic and Anxiolytic Effects in Animal Models

Detailed evaluations of this compound in animal models for antipsychotic or anxiolytic effects are not available in the reviewed scientific literature. The mechanism of action for many antipsychotic drugs involves the modulation of dopamine and serotonin receptors. nih.gov Studies on other piperidine-containing molecules have shown antipsychotic-like activity by potentially inhibiting limbic dopamine receptors. nih.gov Similarly, anxiolytic properties are often mediated through the GABA-A receptor, but no such investigations have been published for this compound. nih.gov

Anti-inflammatory Efficacy

There are no specific published studies detailing the in vivo anti-inflammatory efficacy of this compound. While some piperidine-containing compounds, such as piperine, have been investigated for their anti-inflammatory effects in models like carrageenan-induced paw edema, this data cannot be directly extrapolated to the subject compound. scielo.org.mx

Impact on Neurotransmitter Levels and Neuron Activity

Data Tables

Due to the lack of specific experimental data for this compound in the reviewed literature, no data tables could be generated.

Pharmacokinetic and Metabolic Research

Absorption and Distribution Studies

The absorption and distribution of a compound are critical determinants of its interaction with a biological system. This section explores the predicted and inferred characteristics of 4-(2-Chlorophenyl)piperidine (B186160) hydrochloride concerning its journey from the point of administration to various tissues in the body.

In studies of other piperidine-containing compounds, gastrointestinal absorption has been observed. For instance, a complex molecule featuring a (2-chlorophenyl) and a piperidine (B6355638) moiety was found to be well-absorbed in humans following oral administration. nih.gov The presence of food can significantly impact the absorption of various drugs by altering gastric emptying time, pH, and splanchnic blood flow. uomustansiriyah.edu.iq For some compounds, the presence of a fatty meal has been shown to enhance plasma concentrations. uomustansiriyah.edu.iq

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for its potential effects on the central nervous system (CNS). The BBB is a highly selective barrier that restricts the passage of most substances from the bloodstream into the brain. mdpi.com Key factors influencing BBB penetration include high lipid solubility, low molecular weight (often cited as below 400-600 Da), and the absence of recognition by efflux transporters like P-glycoprotein (P-gp). nih.gov

While no specific studies on the BBB penetration of 4-(2-Chlorophenyl)piperidine hydrochloride were identified, research on related 4-phenylpiperidine (B165713) derivatives suggests that this class of compounds has the potential to enter the CNS. The lipophilicity conferred by the phenyl and chloro groups would theoretically favor passive diffusion across the BBB. However, many CNS-active drugs are also substrates for P-gp, which actively transports them out of the brain, thereby limiting their concentration and efficacy. nih.gov The interplay between a compound's lipophilicity and its interaction with efflux pumps is a key determinant of its brain distribution. mdpi.com

Detailed tissue distribution and compartmental analysis studies for this compound have not been reported. Such studies typically involve the use of radiolabeled compounds to track their dissemination and accumulation in various organs and tissues over time.

For piperidine-containing compounds, distribution is influenced by their physicochemical properties. For example, piperine, a compound containing a piperidine ring, and its metabolites have been found to distribute to various tissues. nih.gov The volume of distribution is a key pharmacokinetic parameter that describes the extent of a drug's distribution in the body. Compounds with high lipophilicity tend to have a larger volume of distribution as they can more readily partition into fatty tissues.

Biotransformation and Metabolite Profiling

Biotransformation, or metabolism, is the process by which a foreign compound is chemically altered in the body, typically to facilitate its excretion. This process is primarily carried out by enzymes in the liver.

In vitro metabolic stability assays are a cornerstone of early-stage drug development, providing an indication of how susceptible a compound is to metabolism. These assays commonly use liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes, such as the cytochrome P450 (CYP) superfamily. dergipark.org.tr

Specific metabolic stability data for this compound is not available. However, studies on analogous structures provide valuable insights. For instance, research on a series of aminopiperidines demonstrated that piperidine-based structures can possess greater metabolic stability compared to their piperazine (B1678402) counterparts in rat liver microsomes. elsevier.comnih.gov The metabolic stability of piperidine derivatives is often influenced by the nature of the substituents on the piperidine ring and the nitrogen atom. dndi.org For example, metabolite identification studies on a 4-azaindole-2-piperidine derivative indicated that oxidation of an isopropyl moiety was a major metabolic pathway in mouse S9 liver fractions. dndi.org

The table below summarizes findings on the metabolic stability of related piperidine compounds.

| Compound Class | Key Findings | Reference |

| Aminopiperidines | Piperidine analogues showed improved metabolic stability in rat liver microsomes compared to piperazine analogues. | nih.gov |

| 4-Azaindole-2-piperidine derivatives | Small modifications to substituents can significantly improve metabolic stability in mouse liver microsomes. | dndi.org |

| (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines | Bioisosteric replacement of a piperazine ring with aminopiperidines or piperidine amines led to several compounds with moderate to high metabolic stability in rat liver microsomes. | elsevier.com |

No studies identifying the specific metabolites of this compound have been published. However, the metabolism of structurally similar compounds can be used to predict the likely metabolic pathways.

For unsubstituted piperidine, hydroxylation is a key metabolic route, with 3-hydroxypiperidine (B146073) and 4-hydroxypiperidine (B117109) identified as major metabolites in rats. nih.gov A comprehensive study on a complex antagonist, 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide, which contains both a 2-chlorophenyl group and a piperidine ring, revealed extensive metabolism in humans. nih.gov The primary metabolic pathways for this analogue included N-de-ethylation of the piperidine substituent, followed by amide hydrolysis, N-hydroxylation, and hydroxylation of the piperidine ring itself. nih.gov The oxidative metabolism was predominantly catalyzed by CYP3A4 and CYP3A5 enzymes. nih.gov

Based on these findings, potential metabolic pathways for this compound could include:

Hydroxylation of the piperidine ring: This could occur at the 3- or 4-position, as seen with unsubstituted piperidine.

Hydroxylation of the chlorophenyl ring: The aromatic ring is another potential site for oxidative metabolism.

N-dealkylation (if substituted): If the piperidine nitrogen were to be alkylated, N-dealkylation would be a probable metabolic route, as seen in many 4-aminopiperidine (B84694) drugs. nih.gov

Conjugation: The parent compound or its hydroxylated metabolites could undergo phase II metabolism, such as glucuronidation, to form more water-soluble compounds for excretion.

The table below outlines the identified metabolites of the complex analogue containing a (2-chlorophenyl) and a piperidine moiety.

| Metabolite | Metabolic Pathway |

| M1 | N-de-ethylation |

| M2 | Amide hydrolysis |

| M3 | N-hydroxylation |

| M6 | Piperidine ring hydroxylation |

| M9 | Ribose conjugation |

Data from a study on 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide nih.gov

Role of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2D6) in Metabolism

The metabolism of xenobiotics, including piperidine derivatives, is largely carried out by the cytochrome P450 (CYP) superfamily of enzymes. While direct studies on this compound are scarce, research on structurally related compounds provides insight into the potential roles of specific CYP enzymes.

For many 4-aminopiperidine-based drugs, CYP3A4 is a primary enzyme responsible for their metabolism, particularly through N-dealkylation reactions. acs.orgnih.gov However, for some of these compounds, CYP2D6 also plays a significant role in their biotransformation. nih.gov

In a study of a complex antagonist molecule containing a 4-(2-chlorophenyl)piperidine moiety, 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide (CP-945,599), in vitro experiments with recombinant human CYP isoforms demonstrated that the initial N-de-ethylation to its primary metabolite (M1) is predominantly catalyzed by CYP3A4 and CYP3A5. nih.gov Molecular docking studies further supported this, showing that the N-ethyl group of the piperidine moiety can favorably orient itself within the active site of CYP3A4 for metabolism. nih.gov

Studies on other piperidine-containing compounds also highlight the involvement of these enzymes. For instance, the metabolism of m-chlorophenylpiperazine (mCPP), a related piperazine derivative, to its hydroxylated metabolite is primarily catalyzed by CYP2D6. nih.gov This indicates that hydroxylation reactions on the phenyl ring of such compounds are a potential metabolic pathway mediated by CYP2D6.

The table below summarizes the involvement of CYP enzymes in the metabolism of piperidine-containing compounds, based on available research.

| Compound Class/Example | Major Metabolic Reaction | Primary CYP Enzymes Involved |

| 4-Aminopiperidines | N-dealkylation | CYP3A4 acs.orgnih.gov |

| 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide | N-de-ethylation | CYP3A4/CYP3A5 nih.gov |

| m-Chlorophenylpiperazine | p-hydroxylation | CYP2D6 nih.gov |

| Indoramin (a 4-aminopiperidine drug) | Indole 6-hydroxylation | CYP2D6 nih.gov |

In Vivo Metabolic Fate and Disposition Across Species

Following oral administration of radiolabeled CP-945,598, the compound was found to be extensively metabolized, with less than 2% of the administered dose being recovered as the unchanged drug in excreta. nih.gov This suggests high bioavailability and significant first-pass metabolism. The primary metabolic pathways identified for this complex molecule included:

N-de-ethylation: The initial and major metabolic step, forming an N-desethyl metabolite (M1). nih.gov

Piperidine Ring Hydroxylation: Subsequent hydroxylation of the piperidine ring (M6) was also observed. nih.gov

Further Metabolism: The initial metabolites underwent further transformations including amide hydrolysis (M2), N-hydroxylation (M3), and conjugation with ribose (M9). nih.gov

The major circulating metabolites in human plasma were the N-desethyl metabolite (M1) and products of further oxidation (M4 and M5). nih.gov

Research on other piperidine-type compounds also shows species-specific differences in metabolism. For example, studies on 4-benzamido-1-[4-(indol-3-yl)-4-oxobutyl]piperidine revealed that in monkeys, N-dealkylation was the primary metabolic route, whereas in rats, hydroxylation was the major pathway. nih.gov Similarly, the metabolism of piperidine-type phenothiazine (B1677639) antipsychotics like sulforidazine (B28238) and thioridazine (B1682328) showed differences between humans, dogs, and rats, particularly in the formation of lactam and N-oxide metabolites. nih.govnih.gov In rats, the primary metabolites of piperidine itself were found to be 3-hydroxypiperidine and 4-hydroxypiperidine. nih.gov

The table below outlines the identified metabolites of the complex molecule CP-945,598 in humans.

| Metabolite | Metabolic Pathway |

| M1 | N-de-ethylation nih.gov |

| M2 | Amide hydrolysis of M1 nih.gov |

| M3 | N-hydroxylation of M1 nih.gov |

| M6 | Piperidine ring hydroxylation of M1 nih.gov |

| M9 | Ribose conjugation of M1 nih.gov |

Excretion Pathways and Mass Balance Studies

Mass balance studies are crucial for understanding the routes and extent of a drug's elimination from the body. These studies typically involve administering a radiolabeled version of the compound and measuring the radioactivity recovered in urine and feces over time. nih.govfda.govfda.gov

A mass balance study conducted in healthy human subjects with the complex molecule CP-945,598, which contains the 4-(2-chlorophenyl)piperidine structure, provides the most relevant available data for this section. nih.gov Following a single oral dose of [14C]CP-945,598, the mean total recovery of radioactivity was 60.1% of the administered dose over a period of 672 hours. nih.gov

The primary route of excretion for the metabolites of CP-945,598 was through the feces, which accounted for the majority of the recovered radioactivity. nih.gov A smaller portion was excreted in the urine. The extensive fecal excretion suggests that biliary excretion is a significant pathway for the elimination of the metabolites of this compound.

The table below summarizes the excretion data from the human mass balance study of CP-945,598.

| Parameter | Finding |

| Total Mean Recovery of Radioactivity | 60.1% ± 12.8% nih.gov |

| Primary Route of Excretion | Feces nih.gov |

| Unchanged Drug in Excreta | < 2% of dose nih.gov |

| M1 (N-desethyl metabolite) in Excreta | 5.6% of dose nih.gov |

| M2 (Amide hydrolysis metabolite) in Excreta | 33.6% of dose nih.gov |

| M9 (Ribose conjugate) in Excreta | 6.3% of dose nih.gov |

It is important to note that excretion patterns can vary significantly between species. For instance, in studies with the 4-aminopiperidine drug lorcainide, rats and dogs excreted a higher proportion of the dose in the feces compared to humans, who excreted more in the urine. acs.org This highlights the need for species-specific data for accurate pharmacokinetic profiling.

Toxicological Assessments

In Vitro Toxicological Evaluation

The in vitro toxicological profile of piperidine-containing compounds has been a subject of investigation, particularly in the context of anticancer research, which can provide insights into their effects on cellular health.

Cellular Cytotoxicity and Viability Assays

Research into various piperidine (B6355638) derivatives has demonstrated their potential to reduce cell viability, primarily in cancer cell lines. These studies often utilize assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify metabolically active cells.

For instance, a study on novel synthetic piperidine derivatives revealed their ability to inhibit the proliferation of various cancer cell lines. One particular compound, designated as 17a , showed potent activity against MGC803 (human gastric carcinoma), PC3 (human prostate cancer), and MCF7 (human breast adenocarcinoma) cells, with IC₅₀ values (the concentration at which 50% of cell growth is inhibited) indicating significant cytotoxicity. tandfonline.com Similarly, unsymmetric trans-platinum(II) complexes containing a piperidine ligand, such as trans-[PtCl₂(4-pic)(pip)] and trans-[PtCl₂(4-pic)(pz)]HCl , have been shown to be cytotoxic against C-26 (mouse colon carcinoma) and OV-1063 (human ovarian carcinoma) cell lines. nih.gov

| Compound/Derivative | Cell Line | Assay | IC₅₀ Value (µM) | Reference |

|---|---|---|---|---|

| Compound 17a (Piperidine Derivative) | MGC803 | MTT | 1.09 | tandfonline.com |

| Compound 17a (Piperidine Derivative) | PC3 | MTT | 0.81 | tandfonline.com |

| Compound 17a (Piperidine Derivative) | MCF7 | MTT | 1.30 | tandfonline.com |

| trans-[PtCl₂(4-pic)(pip)] | C-26 | Not Specified | 4.5 | nih.gov |

| trans-[PtCl₂(4-pic)(pip)] | OV-1063 | Not Specified | 6.5 | nih.gov |

| trans-[PtCl₂(4-pic)(pz)]HCl | C-26 | Not Specified | 5.5 | nih.gov |

| trans-[PtCl₂(4-pic)(pz)]HCl | OV-1063 | Not Specified | 7.4 | nih.gov |

Mechanistic Studies of Cellular Injury

The mechanisms by which piperidine derivatives induce cellular injury often involve the induction of apoptosis, or programmed cell death. This process is characterized by a series of morphological and biochemical changes within the cell.

Studies on novel piperidine derivatives have indicated that they can act as colchicine (B1669291) binding site inhibitors, which disrupts microtubule polymerization and leads to cell cycle arrest and subsequent apoptosis. tandfonline.comnih.gov In prostate cancer PC3 cells, compound 17a was found to induce apoptosis and inhibit the epithelial-mesenchymal transition, a process involved in cancer progression. tandfonline.com

Furthermore, trans-platinum piperidine derivatives have been shown to cause cell death through apoptosis, as evidenced by early phosphatidylserine (B164497) exposure, activation of caspases, and characteristic morphological changes in ovarian cancer cells. nih.gov These platinum complexes efficiently penetrate the cell membrane and bind to nuclear DNA, which is a likely trigger for the apoptotic cascade. nih.gov The ability of various piperidine derivatives to induce apoptosis underscores a potential mechanism of cellular injury that could be relevant for non-cancerous cells as well, although the concentrations required might differ. acs.orgresearchgate.net

In Vivo Toxicological Profiling

Systemic Toxicity Assessment in Animal Models

A sub-acute toxicity study of a new piperidine antispasmodic agent, HSR-902 , was conducted in dogs. Oral and intravenous administration of this compound led to clinical signs associated with parasympathetic blockage. nih.gov In a study on the N-oxide of loperamide, a 4-phenylpiperidine (B165713) derivative, high oral doses in 19-day-old rats induced opiate-like behavioral effects, and the intravenously administered N-oxide was found to be less toxic than loperamide. researchgate.net

Evaluation of Organ-Specific Toxicities (e.g., Hepatotoxicity)

The liver is a primary site for the metabolism of foreign compounds and is often susceptible to toxicity. In the sub-acute toxicity study of HSR-902 in dogs, a notable toxicological finding was the rarefied appearance and enlargement of hepatocytes at a high dose level (50 mg/kg/day), which was found to be reversible. nih.gov

A gene array study using rat hepatocytes incubated with four different piperazine (B1678402) designer drugs (structurally related to piperidines) revealed a common pathway of hepatotoxicity. These compounds led to the up-regulation of key enzymes involved in cholesterol biosynthesis, suggesting an increased risk for phospholipidosis and steatosis (fatty liver). nih.gov

Assessment of Neurotoxicity and Behavioral Adverse Effects

Compounds with a phenylpiperidine structure are known to have effects on the central nervous system. wikipedia.org For example, 1-Phenyl-piperidine is a psychoactive compound that has been shown to increase locomotor activity in mice. biosynth.com The base structure of 4-phenylpiperidine is found in a variety of opioids, indicating its potential to interact with neuronal receptors and modulate behavior. wikipedia.org While not direct evidence of toxicity, these psychoactive and behavioral effects suggest that compounds like 4-(2-Chlorophenyl)piperidine (B186160) hydrochloride could have neurotoxic potential at certain exposure levels.

Genotoxicity and Mutagenicity Screening

The genotoxic and mutagenic potential of a substance refers to its ability to damage DNA and cause mutations, which can be a precursor to carcinogenicity. Due to the lack of available experimental studies on 4-(2-Chlorophenyl)piperidine hydrochloride, its profile in this regard is evaluated here using established computational toxicology models. These models analyze the chemical structure of a compound and compare it to databases of known toxicants to predict its likely biological activity.

In silico predictions for genotoxicity are often based on methodologies such as the Ames test for bacterial mutagenicity. scispace.com Predictive models, like those integrated into platforms such as ProTox-II, leverage large datasets from such assays to make their predictions. scispace.com

Table 1: Predicted Genotoxicity and Mutagenicity of this compound

| Endpoint | Prediction Model | Predicted Result | Confidence |

| Mutagenicity | ProTox-II | Inactive | 72% |

| Carcinogenicity | ProTox-II | Inactive | 59% |

This table is generated based on predictive data from computational models and does not represent experimental results.

Predictive Toxicology through Computational Models

Computational toxicology employs a range of computer-based models to forecast the potential adverse effects of chemicals on human health and the environment. optibrium.com These methods, including Quantitative Structure-Activity Relationship (QSAR) models, are increasingly utilized in regulatory contexts to prioritize substances for further testing and to gain insights into their toxicological mechanisms. oup.comepa.gov

Platforms like the US EPA CompTox Chemicals Dashboard aggregate data from various sources, including high-throughput screening assays and predictive models, to provide a comprehensive overview of a chemical's potential hazards. optibrium.comepa.gov Similarly, web-based servers like ProTox-II offer predictions on a variety of toxicological endpoints. scispace.comnih.gov For expert rule-based predictions, systems like Derek Nexus are widely used to identify structural alerts that may indicate a toxicological hazard. syngeneintl.comoptibrium.comlabcorp.com

The predictions for this compound from the ProTox-II server indicate a low probability of acute toxicity and organ toxicity, such as hepatotoxicity.

Table 2: Predictive Toxicology Profile of this compound (ProTox-II)

| Toxicity Endpoint | Predicted Result | Predicted LD₅₀ (mg/kg) | Confidence |

| Oral Toxicity | Class 4 (Harmful if swallowed) | 500 | 69% |

| Hepatotoxicity | Inactive | - | 77% |

| Cytotoxicity | Inactive | - | 63% |

| Immunotoxicity | Active | - | 60% |

This table is generated based on predictive data from the ProTox-II web server and does not represent experimental results. The LD₅₀ value is a predicted lethal dose for 50% of a test population.

It is important to note that while these in silico predictions are valuable tools for hazard identification, they are not a substitute for experimental testing. The confidence scores associated with these predictions reflect the level of certainty of the algorithm based on the available data for similar compounds.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Pharmacophoric Features and Key Structural Determinants

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For the 4-arylpiperidine class, a general pharmacophore model has been derived from numerous studies, highlighting key structural determinants for activity. researchgate.netyoutube.com

The fundamental components of this pharmacophore typically include:

A basic nitrogen atom: The piperidine (B6355638) nitrogen is usually protonated at physiological pH, forming a cationic center. This positively charged group is critical for forming an ionic interaction with an anionic residue (e.g., aspartate) in the binding pocket of many target receptors, such as opioid receptors. nih.gov

A central hydrophobic core: The piperidine ring itself serves as a rigid, hydrophobic scaffold that correctly orients the other pharmacophoric elements.

An aromatic ring at the 4-position: The phenyl group is involved in crucial hydrophobic and/or π-π stacking interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine, tryptophan) within the receptor's active site. nih.gov

Specific interaction points: These can include hydrogen bond donors or acceptors, and additional hydrophobic or aromatic groups, which fine-tune the molecule's affinity and selectivity. nih.govresearchgate.net

A hypothesized pharmacophore model for 4-phenylpiperidine (B165713) derivatives acting as mu opioid agonists, for instance, was developed based on quantitative structure-activity relationship (QSAR) studies, confirming the importance of these core features for structural optimization. nih.gov The combination of these features in a precise spatial arrangement is paramount for effective ligand-receptor binding. nih.gov

Stereochemical Influences on Receptor Selectivity and Potency

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor governing the selectivity and potency of 4-arylpiperidine derivatives. The orientation of the aryl group relative to the piperidine ring can dramatically alter binding affinity.

Research on 4-alkyl-4-arylpiperidines as opioid ligands has demonstrated that the conformation of the piperidine chair and the orientation of the C4-substituents are paramount. nih.gov

Agonist Activity: Potent opioid agonists were found to prefer a chair conformation where the 4-aryl group occupies an axial position when protonated. This orientation is thought to mimic the conformation of rigid opioids, such as those in the benzomorphan (B1203429) class, allowing for an optimal fit in the agonist state of the receptor. nih.gov

Antagonist Activity: In contrast, compounds that exhibit a preference for an equatorial 4-aryl group conformation often display antagonist properties. nih.gov

Furthermore, the introduction of additional chiral centers, for example at the C3 position of the piperidine ring, creates diastereoisomers with distinct pharmacological profiles. The relative stereochemistry between substituents can lock the 4-aryl group into either an axial or equatorial preference, thereby determining its functional activity as an agonist or antagonist. nih.gov Studies on other piperazine-based ligands have also confirmed that stereochemistry significantly influences receptor selectivity, with different enantiomers showing varying affinities for different receptors (e.g., 5-HT1A vs. D2 receptors). nih.gov

| Stereochemical Feature | Preferred Conformation of 4-Aryl Group | Resulting Opioid Activity | Reference |

| Diastereoisomer A | Axial | Potent Agonist | nih.gov |

| Diastereoisomer B | Equatorial | Antagonist Properties | nih.gov |

SAR of N-Substituted and Ring-Modified Piperidine Analogs

Modifications to both the piperidine nitrogen (N-1 position) and the piperidine ring itself provide further avenues for optimizing the pharmacological profile of 4-arylpiperidines.

N-Substitution: The substituent on the piperidine nitrogen is a key interaction point and can be modified to modulate affinity, selectivity, and pharmacokinetic properties. SAR studies on nociceptin (B549756) receptor ligands showed that elaborate N-substituents, such as a bis(2-chlorophenyl)methyl group, can confer high affinity. nih.gov Further functionalization of this N-substituent can fine-tune the compound's activity. nih.govnih.gov For example, replacing a simple N-benzyl group with more complex moieties can drastically alter potency and selectivity. nih.gov

Ring Modification: Altering the structure of the piperidine ring can have a significant impact on activity.

Unsaturation: Introducing a double bond into the piperidine ring to form a tetrahydropyridine (B1245486) analog can increase potency. In one study on anti-trypanosomal agents, introducing unsaturation led to a tenfold increase in activity compared to the saturated piperidine ring. dndi.org

Ring Replacement: Replacing the piperidine ring with other heterocyclic systems, such as a morpholine (B109124) ring, can be used to improve metabolic stability. However, this change can also lead to a complete loss of biological activity, demonstrating the critical role of the piperidine scaffold in maintaining the correct geometry for receptor binding. dndi.org Acyclic analogs, which remove the conformational constraints of the ring, also typically result in inactive compounds. dndi.org

| Modification Type | Specific Change | Effect on Biological Activity | Reference |

| N-Substitution | Elaboration of N-substituent | Can confer high affinity and selectivity | nih.govnih.gov |

| Ring Modification | Introduction of unsaturation (tetrahydropyridine) | Ten-fold increase in potency observed in one series | dndi.org |

| Ring Modification | Replacement with morpholine ring | Resulted in an inactive compound | dndi.org |

| Ring Modification | Acyclic analog | Resulted in a loss of activity | dndi.org |

Development of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net These models are invaluable for predicting the activity of novel compounds and for providing insights into the structural features that are most important for activity. nih.gov

For 4-phenylpiperidine derivatives, QSAR studies have been successfully conducted to model their activity as mu opioid agonists. nih.gov A typical QSAR study involves several steps:

Data Set Compilation: A series of 4-arylpiperidine analogs with known biological activities is assembled. researchgate.net

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These descriptors quantify various physicochemical properties, such as steric (size, shape), electronic (charge distribution), and hydrophobic characteristics. researchgate.net

Model Development: Statistical methods, such as Partial Least Squares (PLS) or artificial neural networks, are used to build a mathematical model that correlates the descriptors with biological activity. nih.govresearchgate.net For a series of 4-phenylpiperidine mu opioid agonists, a model was successfully built using four selected molecular descriptors that were then correlated with analgesic activities. nih.gov

Validation: The predictive power of the QSAR model is rigorously tested using both internal cross-validation and an external test set of compounds not used in the model's creation. nih.govnih.gov

A validated QSAR model can elucidate which properties are most influential for biological activity. For instance, a model might reveal that increased hydrophobicity at a certain position enhances potency, while another model might highlight the importance of specific electronic properties of the aryl ring. nih.gov This information guides the design of new analogs with potentially improved activity, making QSAR an essential tool in modern drug discovery. mdpi.com

Advanced Research Methodologies and Analytical Techniques

Chromatographic Separation and Detection Methods

Chromatography is a cornerstone for the analysis of piperidine (B6355638) derivatives. The choice of technique is often dictated by the compound's volatility, polarity, and the required sensitivity of the assay.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a primary technique for the analysis of piperidine compounds. Method development for a compound like 4-(2-Chlorophenyl)piperidine (B186160) hydrochloride would typically involve optimizing the column, mobile phase, and detector settings to achieve adequate retention and separation from impurities.

For related non-chromophoric piperidine salts, such as 4-methanesulfonyl-piperidine, successful separation has been achieved using an Atlantis C18 column. epa.gov To enhance retention of these polar compounds, an ion-pairing agent like heptafluorobutyric acid (HFBA) is often added to the mobile phase. epa.gov A typical mobile phase might consist of an aqueous buffer and an organic modifier like acetonitrile (B52724). epa.govsielc.com Detection for compounds lacking a strong UV chromophore can be accomplished using a Charged Aerosol Detector (CAD). epa.gov

For piperidine derivatives that do possess a UV chromophore, such as 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a metabolite of haloperidol, HPLC-UV methods are effective. researchgate.net Analysis can be performed on a reverse-phase C18 column with a mobile phase containing a phosphate (B84403) buffer and acetonitrile, with UV detection at a wavelength around 220 nm. researchgate.net

Method validation is a critical step to ensure the procedure is suitable for its intended purpose. chromatographyonline.com Validation is performed according to ICH Q2 (R1) guidelines and typically includes evaluation of the following parameters: chromatographyonline.comijnrd.org

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity and Range: Demonstrating a direct proportionality between the detector response and the concentration of the analyte over a specified range. nih.govresearchgate.net For instance, a linearity range of 0.44-53.33 μg/mL has been established for piperidine analysis after derivatization. nih.govresearchgate.net

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies. nih.gov

Precision: The degree of scatter between a series of measurements, evaluated at both repeatability (intra-day) and intermediate precision (inter-day) levels. epa.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected. For a derivatized piperidine, an LOD of 0.15 μg/mL has been reported. nih.govresearchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. An LOQ of 0.44 μg/mL has been reported for a similar compound. nih.govresearchgate.net

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. ijnrd.org

Table 1: Example HPLC Method Parameters for Piperidine Derivatives

| Parameter | Setting 1 (for Non-UV Absorbing Piperidines) | Setting 2 (for UV-Absorbing Piperidines) |

|---|---|---|

| Column | Atlantis C18 (150 x 4.6 mm, 3.5 µm) epa.gov | Reverse-phase C18 researchgate.net |

| Mobile Phase | 0.1% HFBA in Water:Acetonitrile (90:10, v/v) epa.gov | 50 mM Potassium Phosphate Buffer:Acetonitrile (75:25, v/v) researchgate.net |

| Flow Rate | 1.0 mL/min epa.gov | 1.0 mL/min nih.govresearchgate.net |

| Temperature | 40°C epa.gov | 30°C nih.govresearchgate.net |

| Detection | Charged Aerosol Detection (CAD) epa.gov | UV at 220 nm researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution. This is achieved by using columns with smaller particle sizes (typically sub-2 µm). An existing HPLC method can often be adapted for UPLC, which is particularly beneficial for high-throughput screening applications, such as in pharmacokinetic studies. sielc.com The higher pressure tolerance of UPLC systems allows for faster flow rates without sacrificing separation efficiency, significantly reducing run times.

Gas chromatography is another viable technique for the analysis of piperidine derivatives, especially when coupled with a mass spectrometer (GC-MS). unodc.org Due to the low volatility of the hydrochloride salt, analysis of 4-(2-Chlorophenyl)piperidine hydrochloride by GC would require a sample preparation step. This typically involves a basic extraction to liberate the free base, followed by derivatization to increase volatility and improve chromatographic peak shape. nih.gov

For example, a method for the related metabolite 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP) involved extractive derivatization with pentafluorobenzoyl chloride. nih.gov The resulting derivative was then analyzed on a fused-silica capillary column using an electron-capture detector (ECD), which is highly sensitive to halogenated compounds. nih.gov The structure of the derivative can be confirmed by GC-MS. nih.gov Headspace GC has also been employed for the analysis of piperidine in samples after liberation of the volatile free base using an alkaline solution. google.com

Table 2: Example GC Method Parameters for a Related Piperidine Derivative

| Parameter | Example Setting |

|---|---|

| Derivatization Agent | Pentafluorobenzoyl chloride nih.gov |

| Column | Fused-silica capillary column nih.gov |

| Detector | Electron-Capture Detector (ECD) or Mass Spectrometer (MS) nih.gov |

| Internal Standard | N-(3-Trifluoromethylphenyl)piperazine nih.gov |

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of chemical compounds. Its coupling with chromatographic systems provides a powerful analytical platform.

LC-MS and tandem MS (LC-MS/MS) are the preferred methods for quantifying low levels of piperidine and piperazine (B1678402) derivatives in complex biological matrices. bjmu.edu.cnnih.gov These techniques offer superior selectivity and sensitivity compared to HPLC with UV or CAD detection. For quantitative analysis, a triple quadrupole mass spectrometer is often operated in Multiple Reaction Monitoring (MRM) mode. researchgate.net This involves selecting the protonated molecular ion [M+H]⁺ in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This process drastically reduces chemical noise and enhances specificity. researchgate.net

A typical LC-MS/MS method for a piperazine derivative might use a C18 column with a mobile phase consisting of ammonium (B1175870) acetate (B1210297) or formic acid in water and an organic solvent like acetonitrile or methanol. nih.govresearchgate.net Electrospray ionization (ESI) in the positive mode is commonly employed as the ionization source for these basic compounds. researchgate.net The development and validation of such methods are crucial for pharmacokinetic studies. bjmu.edu.cn

Table 3: Example LC-MS/MS Method Parameters for Piperazine/Piperidine Derivatives

| Parameter | Example Setting |

|---|---|

| Chromatography | Reverse Phase (C18 Column) researchgate.net |

| Mobile Phase | A: 5.0 mM Ammonium Acetate; B: Acetonitrile (30:70, v/v) researchgate.net |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode researchgate.net |

| MS Analyzer | Triple Quadrupole researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.net |

| Linearity Range | 0.03–1.5 ppm researchgate.net |

| LOD/LOQ | 0.01 ppm / 0.03 ppm researchgate.net |

High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements. This capability allows for the determination of the elemental composition of an unknown compound or metabolite, which is a significant advantage in identification studies. mdpi.com LC coupled with a Quadrupole Time-of-Flight (LC-QTOF/MS) system combines the benefits of chromatographic separation with the high sensitivity, resolution, and mass accuracy of the TOF analyzer. mdpi.com This technique is particularly valuable in biodistribution and metabolism studies, where it can identify major metabolites and provide confidence in structural assignments based on the accurate mass of both precursor and fragment ions. mdpi.com

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural confirmation of newly synthesized compounds. By probing the interaction of molecules with electromagnetic radiation, these methods provide a detailed fingerprint of the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR would be used to confirm the connectivity and chemical environment of each atom.